(2-Furylmethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide
Description
(2-Furylmethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide is a secondary amine salt featuring a 2-furylmethyl group and a 3,4,5-trimethoxybenzyl moiety linked via an amine bridge, with hydrobromic acid as the counterion. The compound has been explored in synthetic chemistry and pharmacological research due to its structural similarity to bioactive molecules, particularly those targeting enzymes or receptors influenced by aromatic and methoxy-substituted motifs. Evidence indicates that this compound was previously available for research purposes but is now listed as discontinued by suppliers like CymitQuimica . Its synthesis likely involves alkylation or reductive amination of 3,4,5-trimethoxybenzylamine with 2-furylmethyl halides, followed by hydrobromide salt formation.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(furan-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4.BrH/c1-17-13-7-11(8-14(18-2)15(13)19-3)9-16-10-12-5-4-6-20-12;/h4-8,16H,9-10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFTXMPTIUHUAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNCC2=CC=CO2.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2-Furylmethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide is a synthetic organic compound notable for its unique structural features, including a furan ring and a benzyl amine moiety with three methoxy substituents. This compound has garnered attention in various fields of research due to its potential biological activities, which may include antimicrobial, anticancer, and neuroprotective properties.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Feature | Description |
|---|---|
| Chemical Formula | C15H20BrN3O3 |
| Molecular Weight | 356.24 g/mol |
| Functional Groups | Amine, Furan, Methoxy |
| CAS Number | 1350734-63-2 |
The presence of the furan and trimethoxybenzyl groups suggests that this compound may exhibit significant biological activity due to their roles in enhancing solubility and bioavailability.
The biological activity of this compound is thought to involve several mechanisms:
- Receptor Binding : The compound may interact with specific receptors in the body, modulating signaling pathways that influence various physiological processes.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, altering cellular functions.
- Gene Expression Modulation : The compound could influence gene expression and protein synthesis, leading to changes in cellular behavior.
Biological Activity
Research indicates that this compound exhibits several potential biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens.
- Anticancer Activity : The structural features of the compound indicate potential for anticancer effects through mechanisms such as apoptosis induction and inhibition of tumor growth.
- Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, there is interest in exploring its effects on neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or analogs:
- Neurotransmitter Interaction Studies : Research has shown that compounds with similar structures can influence dopamine and serotonin pathways, which are crucial for mood regulation and cognitive function.
- Comparative Analyses : In comparative studies with structurally similar compounds, this compound exhibited unique reactivity patterns that could enhance its biological efficacy compared to analogs lacking the methoxy group or having different substitutions.
Toxicity Assessments
Toxicological evaluations are critical for understanding the safety profile of this compound. Initial assessments indicate low cytotoxicity in vitro, suggesting a favorable therapeutic index for further development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of N-(3,4,5-trimethoxybenzyl)amine derivatives , which are frequently modified to study structure-activity relationships (SAR) in medicinal chemistry. Below is a detailed comparison with key analogues:
Table 1: Key Structural and Functional Comparisons
Antitumor Activity
Quinazolinone derivatives bearing the 3,4,5-trimethoxybenzyl group (e.g., compound 19 in ) show potent antitumor activity, with mean GI₅₀ values comparable to erlotinib (7.29 µM vs. 6.33 µM). This highlights the importance of the trimethoxybenzyl moiety in enhancing cytotoxicity, likely through tubulin polymerization inhibition or kinase modulation .
Physicochemical Properties
The hydrobromide salt form enhances solubility and stability for many analogues. For example, (2-methoxy-1-methylethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide () has a molecular weight of 350 Da and LogP of 1.15, whereas the furylmethyl variant’s properties are undocumented but likely similar due to shared structural motifs.
Q & A
Basic Research Question
- ¹H NMR : Look for distinct signals:
- Aromatic protons from the trimethoxybenzyl group (δ 6.5–7.0 ppm, singlet for symmetry) .
- Furyl protons (δ 6.2–7.5 ppm, multiplet) .
- X-ray crystallography : SHELX software () is widely used for resolving crystal structures. Hydrogen bonding between the hydrobromide and methoxy/furyl groups can stabilize the lattice .
How can researchers address contradictory bioactivity data in structure-activity relationship (SAR) studies?
Advanced Research Question
Contradictions often arise from electronic or steric effects. For example:
- Electron-deficient vs. electron-rich substituents : In analogues, 4-fluorobenzyl groups (electron-withdrawing) showed higher inhibitory activity (IC₅₀ = 570 μM) compared to 3,4,5-trimethoxybenzyl (IC₅₀ > 1 mM) in ricin A chain inhibition assays ().
- Methodological validation : Use orthogonal assays (e.g., DSF for thermal stability and translation inhibition assays) to confirm target engagement .
What strategies are recommended for identifying and quantifying synthetic impurities?
Advanced Research Question
- HPLC-MS : Detect trace impurities like unreacted 3,4,5-trimethoxybenzyl chloride or hydrolyzed byproducts (e.g., 3,4,5-trimethoxybenzoic acid) .
- Reference standards : Use certified impurities (e.g., 5-(3,4,5-trimethoxybenzyl)pyrimidin-2,4-diol) for calibration ().
- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to profile stability .
How can computational modeling guide the design of analogues with enhanced target specificity?
Advanced Research Question
- Docking studies : Use software like AutoDock to predict binding modes with targets (e.g., enzymes or receptors). For example, trimethoxybenzyl groups may occupy hydrophobic pockets, while the furyl moiety participates in π-π stacking .
- Synthetic accessibility scoring : Prioritize analogues with scores <4 (on a 1–10 scale) to balance novelty and feasibility ().
What experimental protocols are used to assess stability under physiological conditions?
Basic Research Question
- pH stability : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC .
- Plasma stability : Use rat or human plasma to simulate metabolic breakdown; quantify parent compound loss over 24 hours .
- Light sensitivity : Conduct ICH Q1B photostability testing to determine storage requirements .
How can researchers resolve discrepancies between computational predictions and experimental bioactivity results?
Advanced Research Question
- Validate force fields : Adjust parameters for methoxy and furyl groups in molecular dynamics simulations to better reflect experimental conformations .
- Cryo-EM or crystallography : Resolve ligand-protein structures to identify unmodeled interactions (e.g., water-mediated hydrogen bonds) .
What are the best practices for scaling up synthesis while maintaining purity?
Advanced Research Question
- Flow chemistry : Continuous reactors improve mixing and heat transfer for the exothermic amine-chloride coupling step .
- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer crystallization .
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring .
How can metabolic pathways of this compound be elucidated using isotopic labeling?
Advanced Research Question
- ¹³C/²H labeling : Synthesize the compound with labeled methoxy or furyl groups to track demethylation or oxidation metabolites via LC-MS .
- Microsomal incubations : Use liver microsomes + NADPH to identify phase I metabolites (e.g., hydroxylation at the furan ring) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
